1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-glycero-3-phosphoserine

Description

1-Hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-glycero-3-phosphoserine (PS(16:0/18:2(9Z,12Z))) is a phosphatidylserine (PS) species characterized by a saturated hexadecanoyl (16:0) chain at the sn-1 position and a diunsaturated 9Z,12Z-octadecadienoyl (linoleoyl, 18:2(9Z,12Z)) chain at the sn-2 position. This phospholipid is integral to membrane structure and signaling, with its serine head group conferring a negative charge under physiological conditions, enabling interactions with calcium ions and proteins . In follicular fluid studies, PS(16:0/18:2) levels increase during follicle maturation, suggesting a role in reproductive physiology . Its acyl composition—combining a saturated and a polyunsaturated fatty acid (PUFA)—optimizes membrane fluidity and serves as a reservoir for lipid mediators like prostaglandins .

Properties

IUPAC Name |

(2S)-2-amino-3-[[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropoxy]-hydroxyphosphoryl]oxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H74NO10P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(43)51-36(34-49-52(46,47)50-35-37(41)40(44)45)33-48-38(42)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,36-37H,3-10,12,14-16,19-35,41H2,1-2H3,(H,44,45)(H,46,47)/b13-11-,18-17-/t36-,37+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNVQERQNSXHHO-AOGDOVIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H74NO10P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

760.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PS(16:0/18:2(9Z,12Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012358 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

91178-24-4 | |

| Record name | 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phospho-L-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091178244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-PALMITOYL-2-LINOLEOYL-SN-GLYCERO-3-PHOSPHO-L-SERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G518K33DHE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

1-Hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-glycero-3-phosphoserine (often referred to as a phospholipid) is a complex lipid that plays significant roles in biological membranes and cellular signaling. This compound is notable for its unique fatty acid composition, which includes a saturated hexadecanoic acid and an unsaturated octadecadienoic acid, contributing to its functional properties in various biological contexts.

Chemical Structure

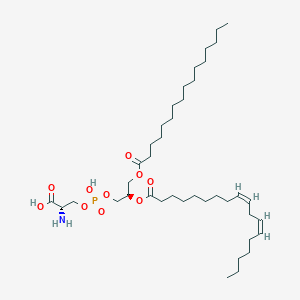

The chemical structure of this compound is represented as follows:

This structure contains a glycerol backbone, two fatty acid chains, and a phosphoserine head group, which influences its interaction with biological membranes.

Biological Functions

This compound exhibits several critical biological activities:

- Membrane Structure and Fluidity : This phospholipid contributes to the structural integrity and fluidity of cellular membranes. The presence of both saturated and unsaturated fatty acids allows for flexibility in membrane dynamics, essential for cellular function.

- Cell Signaling : Phospholipids are precursors to bioactive molecules. Specifically, they can be hydrolyzed to release fatty acids and other signaling molecules that participate in various signaling pathways, including inflammation and cell proliferation.

- Role in Apoptosis : Some studies suggest that certain phospholipids can influence apoptotic pathways. The specific arrangement of fatty acids may modulate the susceptibility of cells to apoptosis, particularly in cancer research.

Research Findings

Recent studies have highlighted the biological significance of this compound:

- Antimicrobial Activity : Research has indicated that similar phospholipids exhibit bactericidal properties against pathogens such as Staphylococcus aureus. The mechanism involves disrupting bacterial membrane integrity, leading to cell death .

- Inflammatory Response Modulation : Studies have shown that certain phospholipids can modulate inflammatory responses by influencing cytokine release and immune cell activation .

- Metabolic Effects : Investigations into lipid metabolism have revealed that this compound may play a role in regulating metabolic pathways related to fatty acid oxidation and energy production .

Case Studies

Several case studies provide insights into the biological activity of this phospholipid:

- Case Study 1 : A study demonstrated that the incorporation of this phospholipid into liposomal formulations enhanced the delivery of anti-cancer drugs in vitro, suggesting its potential use as a drug delivery system .

- Case Study 2 : Another investigation focused on the effects of dietary intake of phospholipids similar to this compound on cardiovascular health. Results indicated improved lipid profiles and reduced inflammation markers in subjects consuming these lipids regularly .

Data Table

The following table summarizes key properties and findings related to this compound:

| Feature | Description |

|---|---|

| Molecular Formula | C₁₈H₃₅NO₇P |

| Role in Membrane | Maintains fluidity and integrity |

| Antimicrobial Activity | Effective against Staphylococcus aureus |

| Inflammatory Modulation | Influences cytokine profiles |

| Potential Drug Delivery System | Enhances efficacy of anti-cancer therapies |

Scientific Research Applications

Biological Significance

- Cell Membrane Dynamics :

- Lipid Rafts :

Applications in Drug Delivery

- Nanoparticle Formulation :

- Targeted Therapy :

Research Case Studies

Comparison with Similar Compounds

PC(16:0/18:2(9Z,12Z))

- Structure : Replaces the serine head group with choline.

- Biological Role : Elevated in type 2 diabetes (T2D) and diabetic nephropathy plasma, implicating it in metabolic dysregulation .

- Physicochemical Properties : The choline head group eliminates the negative charge, reducing calcium-binding capacity compared to PS(16:0/18:2). This difference influences membrane protein recruitment and signaling .

PC(18:2(9Z,12Z)/18:1(11Z))

- Structure: Contains linoleic (18:2) and vaccenic (18:1(11Z)) acids.

- Biological Role : In follicular fluid, PC(18:2/18:1) levels decrease during follicle development, inversely correlating with PS(16:0/18:2) . This divergence highlights tissue-specific lipid remodeling.

Phosphatidic Acid (PA) and Lysophospholipids

PA(16:0/18:2(9Z,12Z))

LysoPC(18:1(9Z))

- Structure : Single acyl chain (18:1(9Z)) at sn-1.

- Biological Role : Elevated in morels from Henan and Liaoning, China, compared to PS-rich Guizhou morels . LysoPCs are pro-inflammatory and disrupt membrane integrity, contrasting with PS(16:0/18:2)’s role in apoptosis signaling .

Phosphatidylinositol (PI) Derivatives

PI(16:0/18:2(9Z,12Z))

- Structure: Features a myo-inositol head group.

- Biological Role: Detected in antioxidant plant extracts, PI(16:0/18:2) participates in phosphoinositide signaling, regulating vesicle trafficking and cytoskeletal dynamics .

PI(18:1(9Z)/18:2(9Z,12Z))

- Structure: Combines oleic (18:1) and linoleic (18:2) acids.

- Biological Role : Elevated in Morchella fungi, suggesting a role in stress adaptation .

Ethanolamine-Containing Phospholipids

PE(16:0/18:1(9Z))

- Structure: Phosphoethanolamine head group with 16:0 and 18:1 chains.

- Biological Role : Reduced in vulvovaginal candidiasis (VVC), contrasting with elevated PS(16:0/18:2) in healthy controls . PE’s smaller head group enhances membrane packing density, affecting curvature and fusion .

Key Research Findings

- Acyl Chain Dynamics: PS(16:0/18:2)’s linoleoyl chain serves as a substrate for lipoxygenases, generating hydroxyoctadecadienoic acids (HODEs) in inflammatory pathways .

- Diagnostic Potential: PS(16:0/18:2) and its PC analog are biomarkers in metabolic and reproductive disorders, with ROC AUC values >0.7 in COVID-19 severity studies .

- Extraction Challenges : Residual phospholipids like PS(16:0/18:2) complicate LC-MS/MS analyses, necessitating mixed-mode SPE for clean-up .

Q & A

What are the key structural features of 1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-glycero-3-phosphoserine, and how do they influence its physicochemical properties?

Answer:

This glycerophospholipid contains a 16-carbon saturated fatty acid (hexadecanoyl, C16:0) at the sn-1 position and a diunsaturated 18-carbon chain (9Z,12Z-octadecadienoyl, C18:2) at sn-2. The phosphoserine headgroup introduces a negatively charged phosphate and a polar serine moiety. Key properties include:

- Membrane asymmetry : The saturated sn-1 chain stabilizes lipid packing, while the sn-2 polyunsaturated chain introduces kinks, reducing bilayer rigidity .

- Headgroup interactions : The serine group enables hydrogen bonding with proteins or adjacent lipids, critical for signaling or membrane curvature generation .

- Molecular weight : Calculated mass is ~753.3 g/mol (based on C37H68NO10P). Analytical methods like tandem MS or <sup>31</sup>P NMR are used to confirm regiochemistry and purity .

How can researchers design experiments to study the role of this phospholipid in membrane dynamics?

Answer:

Experimental approaches include:

- Langmuir trough assays : Measure surface pressure-area isotherms to assess lateral packing efficiency in mixed monolayers .

- Fluorescence anisotropy : Use diphenylhexatriene (DPH) probes to quantify membrane fluidity in liposomes containing varying ratios of the compound .

- Molecular dynamics (MD) simulations : Model bilayer behavior under different temperatures or ionic strengths, leveraging the compound’s structural data (e.g., bond angles from crystallography) .

Key variables : pH (affects serine ionization), acyl chain oxidation status (C18:2 is prone to peroxidation), and cholesterol content (modulates phase separation).

What advanced techniques are required to resolve contradictions in reported binding affinities of this phospholipid with serine-rich proteins?

Answer:

Discrepancies may arise from:

- Sample heterogeneity : Trace oxidation of C18:2 chains alters binding kinetics. Use HPLC-PDA to verify lipid integrity .

- Experimental conditions : Buffer ionic strength impacts electrostatic interactions. Surface plasmon resonance (SPR) with controlled Debye length can isolate pH- and salt-dependent effects .

- Competing interactions : Employ Förster resonance energy transfer (FRET) to differentiate direct binding (e.g., with annexins) from indirect clustering .

Validation : Cross-reference with structurally analogous lipids (e.g., PS(16:0/18:1)) to isolate headgroup-specific effects .

How can researchers investigate the metabolic pathways involving this phospholipid in cellular systems?

Answer:

Methodological framework :

Isotopic labeling : Synthesize deuterated or <sup>13</sup>C-labeled analogs to track incorporation into membranes via LC-MS/MS .

Knockout models : Use CRISPR-Cas9 to silence enzymes like phosphatidylserine decarboxylase (PSD) and monitor accumulation in organelles .

Kinetic profiling : Pulse-chase experiments with radiolabeled serine (<sup>3</sup>H) to quantify turnover rates in ER vs. mitochondrial membranes .

Data interpretation : Pair with lipidomic datasets (e.g., LipidMAPS entries LMGP03050010-12) to contextualize abundance shifts .

What strategies mitigate challenges in synthesizing high-purity this compound for in vitro studies?

Answer:

Synthesis hurdles :

- Regioselective acylation : Protect the sn-3 phosphate during solid-phase synthesis to prevent acyl migration .

- Oxidation control : Perform reactions under argon and add antioxidants (e.g., BHT) to preserve C18:2 unsaturation .

Purification : - Use reverse-phase HPLC with a C18 column and evaporative light scattering detection (ELSD) to separate diacylglycerol contaminants .

- Validate via <sup>1</sup>H NMR (δ 5.3–5.4 ppm for C18:2 diene protons) and high-resolution mass spectrometry (HRMS) .

How does the compound’s stereochemistry impact its biological activity, and how can this be rigorously tested?

Answer:

The sn-glycero-3-phosphoserine configuration determines membrane insertion geometry.

- Enantiomeric analysis : Compare synthetic sn-1/2 isomers using chiral chromatography (e.g., Chiralpak IA column) .

- Functional assays : Test protein binding (e.g., C2 domains) via isothermal titration calorimetry (ITC) to quantify stereospecific ΔG .

- In vivo relevance : Use deuterium-labeled stereoisomers in model organisms (e.g., C. elegans) to track trafficking efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.